molecular formula C28H32N2O5 B12483106 Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12483106
M. Wt: 476.6 g/mol
InChI Key: QSTHQVORHXLQAJ-UHFFFAOYSA-N
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Description

METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes methoxy, methylphenyl, morpholinyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where secondary amines are synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

methyl 5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C28H32N2O5/c1-20-4-6-21(7-5-20)19-35-26-11-8-22(16-27(26)32-2)18-29-23-9-10-25(24(17-23)28(31)33-3)30-12-14-34-15-13-30/h4-11,16-17,29H,12-15,18-19H2,1-3H3

InChI Key

QSTHQVORHXLQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC)OC

Origin of Product

United States

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